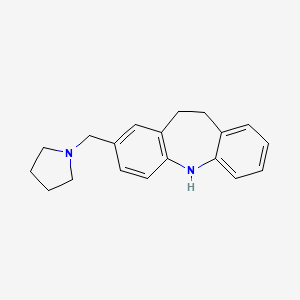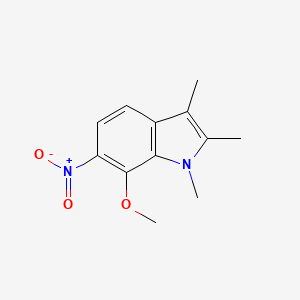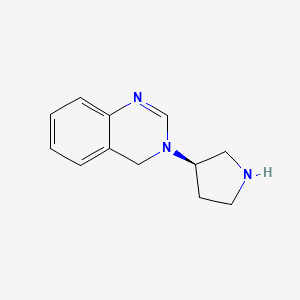
(R)-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline is a complex organic compound that belongs to the class of quinazolines. Quinazolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The ®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline compound is particularly interesting due to its potential therapeutic properties and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline typically involves the reaction of a quinazoline derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a catalyst-free synthesis approach, which utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of substituted carbamates featuring electron-donating and electron-withdrawing groups in the azine rings .
Industrial Production Methods
Industrial production methods for ®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines, depending on the specific reaction and conditions used.
科学的研究の応用
®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
類似化合物との比較
Similar Compounds
Quinazoline: The parent compound of ®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline, known for its wide range of biological activities.
Pyrrolidine: A simple heterocyclic amine that is a key component of the compound.
Dihydroquinazoline: A reduced form of quinazoline with similar chemical properties.
Uniqueness
®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring enhances its reactivity and potential biological activities compared to other quinazoline derivatives. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile building block in synthetic chemistry.
特性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC名 |
3-[(3R)-pyrrolidin-3-yl]-4H-quinazoline |
InChI |
InChI=1S/C12H15N3/c1-2-4-12-10(3-1)8-15(9-14-12)11-5-6-13-7-11/h1-4,9,11,13H,5-8H2/t11-/m1/s1 |
InChIキー |
PCRZVTQUCCNQDX-LLVKDONJSA-N |
異性体SMILES |
C1CNC[C@@H]1N2CC3=CC=CC=C3N=C2 |
正規SMILES |
C1CNCC1N2CC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


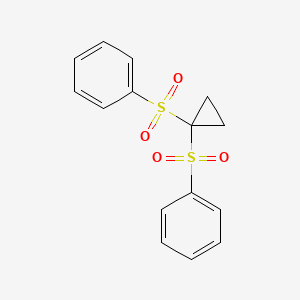
![2-[(3-hydroxy-1-propyl)amino]-4-methoxypyridine-N-oxide](/img/structure/B13961391.png)

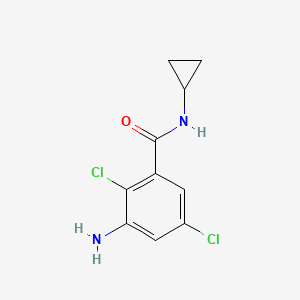

![7-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B13961421.png)
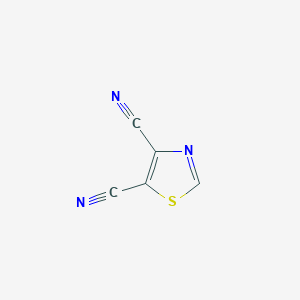
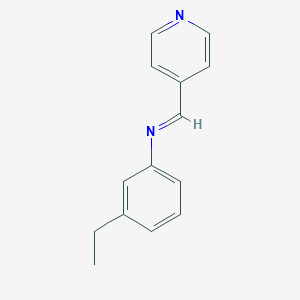
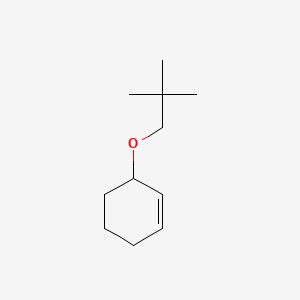
![N-cyclopropylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13961457.png)
